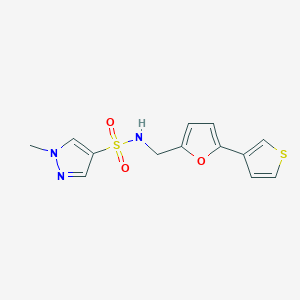

1-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1H-pyrazole-4-sulfonamide

Description

Properties

IUPAC Name |

1-methyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]pyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3S2/c1-16-8-12(7-14-16)21(17,18)15-6-11-2-3-13(19-11)10-4-5-20-9-10/h2-5,7-9,15H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUOUMCPBSPRXDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the furan and thiophene rings. The sulfonamide group is then added to complete the synthesis. Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various organic solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the aromatic rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and various catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazole derivatives, including 1-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1H-pyrazole-4-sulfonamide. Research indicates that pyrazole compounds can inhibit various viruses, showing efficacy against:

- HIV : Pyrazole derivatives have been shown to reduce HIV replication in infected cells, demonstrating significant antiviral activity at low concentrations .

- Influenza : Certain pyrazole compounds exhibit potent activity against influenza A and B viruses, with IC50 values indicating strong inhibitory effects .

Anticancer Properties

The compound's structure suggests potential as a kinase inhibitor, a class of drugs that target specific enzymes involved in cancer cell proliferation. Studies have reported that pyrazole derivatives can inhibit various kinases associated with cancer progression:

- Lymphoma and Breast Cancer : Research has demonstrated that modifications to the pyrazole structure can enhance potency against cancer cell lines, making them promising candidates for further development in cancer therapy .

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of several pyrazole derivatives, including the compound . It was found to significantly inhibit viral replication in vitro, particularly against HIV and influenza strains. The study highlighted the structure–activity relationship (SAR), indicating that specific substitutions on the pyrazole ring enhance antiviral activity.

Case Study 2: Cancer Cell Inhibition

Another research project focused on the anticancer properties of pyrazole derivatives. The compound demonstrated considerable inhibition of cell proliferation in lymphoma models, with a detailed analysis revealing that modifications to the N-substituents could lead to improved potency and selectivity against cancer cells.

Summary of Findings

| Application | Target Disease/Condition | Key Findings |

|---|---|---|

| Antiviral | HIV, Influenza | Significant inhibition of viral replication |

| Anticancer | Lymphoma, Breast Cancer | Potent inhibition of cancer cell proliferation |

Mechanism of Action

The mechanism of action of 1-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

†Calculated based on formula.

Key Comparative Insights

Electronic and Steric Effects

- Sulfonamide vs.

- Thiophene-Furan vs. Oxadiazole : The thiophene-furan hybrid in the target compound offers greater π-electron density compared to the oxadiazole in BJ49285, which may improve interactions with aromatic residues in enzyme active sites .

Metabolic Stability

- The 1-methylpyrazole group in the target compound likely reduces oxidative metabolism compared to the ethyl group in BJ49285 or the dimethylamino group in ranitidine derivatives .

Research Findings and Data

Solubility and Stability

- Solubility : The sulfonamide group enhances water solubility compared to ranitidine’s sulfanyl-ethylamine group . However, the hydrophobic thiophene-furan moiety may reduce solubility relative to purely aliphatic analogs.

- Stability : Thiophene’s susceptibility to oxidation could limit stability under acidic conditions, whereas the sulfonamide linkage is generally stable across pH ranges .

Biological Activity

1-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1H-pyrazole-4-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The molecular structure of 1-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1H-pyrazole-4-sulfonamide can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂N₄O₂S |

| Molecular Weight | 288.33 g/mol |

| CAS Number | 2034595-54-3 |

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole compounds, including those similar to 1-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1H-pyrazole-4-sulfonamide, exhibit significant antimicrobial properties. A study evaluated the in vitro antimicrobial activities of various pyrazole derivatives, showing minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 7b | 0.25 | Staphylococcus epidermidis |

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored extensively. In a recent study, several pyrazole derivatives were synthesized and tested for their antiproliferative activity against U937 cells using the CellTiter-Glo Luminescent cell viability assay. The results indicated that these compounds did not exhibit cytotoxic activity at concentrations that could inhibit cell proliferation effectively .

Table 2: Anticancer Activity Data

| Compound | IC₅₀ (μM) | Cell Line |

|---|---|---|

| Pyrazole Derivative A | >100 | U937 |

| Pyrazole Derivative B | >100 | U937 |

The mechanisms through which these compounds exert their biological effects include:

- Inhibition of Biofilm Formation : Certain pyrazole derivatives have shown the ability to inhibit biofilm formation, which is crucial in preventing chronic infections.

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Anti-inflammatory Properties : Pyrazole derivatives have also been noted for their anti-inflammatory effects, which may contribute to their overall therapeutic potential.

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

- Study on Antimicrobial Resistance : A study published in the ACS Omega journal evaluated the resistance patterns of various bacterial strains against novel pyrazole derivatives, demonstrating their potential as effective agents against resistant strains .

- Antitumor Activity Evaluation : Another research effort focused on synthesizing new pyrazole derivatives and evaluating their antitumor activity, revealing promising results with significant growth inhibition in cancer cell lines .

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the pyrazole and sulfonamide groups, with characteristic shifts for thiophen-3-yl (δ 6.8–7.2 ppm) and furan protons (δ 6.3–6.7 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₄H₁₅N₃O₃S₂).

- HPLC-PDA : Reverse-phase HPLC with photodiode array detection assesses purity (>95%) and identifies byproducts from incomplete substitutions .

How can computational methods enhance the design of derivatives or reaction pathways for this compound?

Advanced Research Question

- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts reactivity of the sulfonamide group and guides substituent placement for targeted bioactivity .

- Reaction Path Search Algorithms : Tools like artificial force-induced reaction (AFIR) model intermediates and transition states, reducing trial-and-error in optimizing multi-step syntheses .

- Molecular Docking : Virtual screening identifies potential biological targets (e.g., bacterial enzymes) by simulating interactions between the compound’s thiophene-furan moiety and active sites .

How should researchers address contradictory data in biological activity assays for this compound?

Advanced Research Question

Contradictions in bioactivity (e.g., inconsistent IC₅₀ values in antimicrobial assays) may arise from:

- Structural Isomerism : Verify the regiochemistry of the pyrazole ring (1- vs. 3-substitution) via NOESY NMR .

- Solubility Artifacts : Use co-solvents like DMSO-water mixtures to ensure uniform compound dispersion .

- Assay Variability : Standardize protocols (e.g., broth microdilution) and include positive controls (e.g., ciprofloxacin for antibacterial assays) .

What statistical approaches are recommended for optimizing synthetic parameters in large-scale production?

Advanced Research Question

- Response Surface Methodology (RSM) : Models interactions between variables (e.g., temperature, solvent ratio) to maximize yield .

- Factorial Design : Identifies critical factors (e.g., catalyst loading) with minimal experimental runs. For example, a 2³ factorial design can test temperature (25–50°C), pH (7–9), and reaction time (12–24 hours) .

- Principal Component Analysis (PCA) : Reduces dimensionality in datasets to highlight dominant variables affecting purity .

How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound?

Advanced Research Question

- Scaffold Modification : Introduce substituents at the pyrazole N1 position (e.g., methyl vs. benzyl groups) to probe steric effects .

- Bioisosteric Replacement : Swap the thiophene ring with furan or pyrrole to assess electronic impacts on target binding .

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., sulfonamide oxygen) using 3D-QSAR models .

What are the key challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Advanced Research Question

- Exothermic Reactions : Use flow chemistry to control heat dissipation during sulfonamide formation .

- Purification Complexity : Employ gradient elution in preparative HPLC to separate structurally similar byproducts .

- Cost-Efficiency : Replace expensive reagents (e.g., Pd catalysts) with microwave-assisted methods for C–S bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.